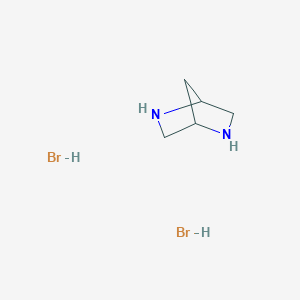
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is an organic compound with the molecular formula C6Br2F2N2O4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is known for its high chemical reactivity due to the presence of multiple electron-withdrawing groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination, fluorination, and nitration of a suitable benzene derivative. The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Employing fluorine gas (F2) or a fluorinating agent like sulfur tetrafluoride (SF4).
Nitration: Utilizing a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and reaction control.
High-purity reagents: To minimize impurities and side reactions.
Strict temperature and pressure control: To optimize yield and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic substitution: Substituted derivatives where the bromine or fluorine atoms are replaced by nucleophiles.
Reduction: Amino derivatives where the nitro groups are converted to amino groups.
Oxidation: Oxidized derivatives, although these are less common.
Scientific Research Applications
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: Investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (bromine, fluorine, and nitro) make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,3-difluorobenzene
- 1,4-Dibromo-2,3-dinitrobenzene
Uniqueness
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts high reactivity and specificity in chemical reactions, making it valuable in various scientific and industrial applications. The presence of multiple electron-withdrawing groups enhances its reactivity compared to similar compounds with fewer or different substituents.
Properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)



